5-Nitro-2-phenyl-1,3-benzoxazole
Description
Significance of Benzoxazole (B165842) Scaffolds in Heterocyclic Chemistry Research
Benzoxazoles are a noteworthy class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This aromatic organic structure, with the molecular formula C₇H₅NO, serves as a fundamental building block in the synthesis of a wide array of compounds with significant biological activities. globalresearchonline.net The versatility of the benzoxazole scaffold has made it a "privileged structure" in medicinal chemistry, attracting considerable research interest. nih.govbenthamscience.com
The importance of benzoxazoles stems from their presence in both naturally occurring and synthetic compounds that exhibit a broad spectrum of pharmacological properties. nih.govnih.gov Natural products containing the benzoxazole moiety, such as the antibiotic calcimycin, have demonstrated antibacterial and antifungal activities. nih.gov This has inspired medicinal chemists to design and synthesize a vast number of benzoxazole derivatives. nih.govexlibrisgroup.com These synthetic analogues have shown promise as anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant agents, among others. exlibrisgroup.comnih.govacs.org
The development of efficient synthetic methodologies for 2-substituted benzoxazoles has been a major focus in organic chemistry. nih.govnih.govresearchgate.netorganic-chemistry.org Common synthetic routes involve the condensation of 2-aminophenols with various reagents like carboxylic acids, aldehydes, or their derivatives. nih.govresearchgate.netrsc.org The continuous exploration of new catalysts and reaction conditions aims to improve yields, simplify procedures, and expand the diversity of accessible benzoxazole derivatives. nih.govacs.org
Contextualization of 5-Nitro-2-phenyl-1,3-benzoxazole within Benzoxazole Derivatives
Among the numerous benzoxazole derivatives, this compound is a specific compound that incorporates a nitro group at the 5-position and a phenyl group at the 2-position of the benzoxazole core. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the molecule. nih.gov This can enhance its interaction with biological targets. nih.gov
The synthesis of this compound can be achieved through established methods for benzoxazole formation. For instance, the reaction of 2-amino-4-nitrophenol (B125904) with benzaldehyde (B42025) or a related precursor would yield the target compound. acs.org While specific research on this compound is not as extensive as for some other derivatives, its structural features suggest potential biological activities. The nitro group is a known pharmacophore in various antimicrobial and antiparasitic drugs. nih.govresearchgate.net For example, nitro-substituted benzoxazole derivatives have been investigated for their anthelmintic properties. researchgate.netresearchgate.net
The phenyl substitution at the 2-position is a common feature in many biologically active benzoxazoles. researchgate.net For instance, 2-phenylbenzoxazole (B188899) derivatives have been explored as anti-inflammatory agents. acs.org Therefore, the combination of the 5-nitro and 2-phenyl substituents in a single benzoxazole scaffold makes this compound an interesting candidate for further investigation in medicinal chemistry.
Below is a table summarizing the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈N₂O₃ | a2bchem.com |
| Molecular Weight | 240.22 g/mol | a2bchem.com |
| CAS Number | 891-43-0 | a2bchem.com |
Further research, including detailed spectroscopic analysis and biological screening, is necessary to fully elucidate the chemical properties and potential applications of this compound. The synthesis of related compounds, such as 5-nitro-2-(p-fluorophenyl)benzoxazole, and their spectroscopic characterization have been reported, providing a basis for comparison. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-phenyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRISAFILDFQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353946 | |
| Record name | 5-nitro-2-phenyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891-43-0 | |
| Record name | 5-nitro-2-phenyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 891-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Studies of 5 Nitro 2 Phenyl 1,3 Benzoxazole
Electrophilic and Nucleophilic Reaction Pathways
The electronic nature of 5-Nitro-2-phenyl-1,3-benzoxazole makes the benzoxazole (B165842) ring system generally resistant to electrophilic aromatic substitution. The presence of the electron-withdrawing nitro group further deactivates the benzene (B151609) portion of the molecule towards attack by electrophiles.
Conversely, the nitro group plays a crucial role in activating the benzoxazole ring for nucleophilic aromatic substitution (SNAr) . While direct studies on this compound are not extensively documented, the reactivity can be inferred from similar nitro-activated heterocyclic systems, such as 5-nitroisoxazoles. In these analogous compounds, the nitro group effectively stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of a suitable leaving group. For this compound, it is proposed that strong nucleophiles could attack the benzene ring, particularly at positions ortho and para to the nitro group, should a leaving group be present at one of those sites.
A significant transformation of this compound is the reduction of the nitro group . This reaction fundamentally alters the electronic character of the molecule, converting the electron-withdrawing nitro substituent into an electron-donating amino group. This transformation opens up pathways for subsequent electrophilic substitutions or further derivatization of the resulting amine. A common method for this reduction is catalytic hydrogenation. For instance, the related compound 2-(nitrophenyl)-5-nitrobenzoxazole can be hydrogenated to 2-(aminophenyl)-5-aminobenzoxazole using a Palladium on carbon (Pd/C) catalyst. google.com This suggests a similar reaction is highly feasible for this compound to yield 5-Amino-2-phenyl-1,3-benzoxazole.
Table 1: Representative Reduction of a Nitro-substituted Benzoxazole
| Starting Material | Reagents and Conditions | Product | Yield | Purity |
|---|---|---|---|---|
| 2-(nitrophenyl)-5-nitrobenzoxazole | H₂, Pd/C catalyst | 2-(aminophenyl)-5-aminobenzoxazole | ~90% | ~99% |
Data derived from a patented process for a structurally related compound, suggesting a potential pathway for this compound. google.com
Cycloaddition and Ring Transformation Studies
The benzoxazole moiety can participate in cycloaddition reactions, although its aromaticity presents a significant energy barrier. In a notable study, benzoxazoles were shown to undergo a phosphine-catalyzed dearomative [3+2] cycloaddition with diphenylcyclopropenone. nih.gov This reaction leads to the formation of complex fused-ring systems. The efficiency of this cycloaddition is sensitive to the electronic nature of substituents on the benzoxazole ring.
Research has shown that benzoxazoles with electron-donating or electron-neutral substituents at the C5 position provide excellent yields of the cycloaddition product. nih.gov Conversely, the presence of a strongly electron-withdrawing group like the nitro group at the C5 position is expected to disfavor this reaction. The electron-deficient nature of the 5-nitro-substituted benzoxazole ring would likely reduce its nucleophilicity, thus impeding the initial steps of the proposed catalytic cycle for the cycloaddition.
Table 2: Effect of C5-Substituent on [3+2] Cycloaddition Yield of Benzoxazoles
| C5-Substituent | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Methoxy (B1213986) (electron-donating) | Triphenylphosphine, Diphenylcyclopropenone, 70°C | Benzopyrrolo-oxazolone derivative | 97% |
| Methyl (electron-donating) | Triphenylphosphine, Diphenylcyclopropenone, 70°C | Benzopyrrolo-oxazolone derivative | 92% |
| Hydrogen (neutral) | Triphenylphosphine, Diphenylcyclopropenone, 70°C | Benzopyrrolo-oxazolone derivative | 88% |
| Nitro (electron-withdrawing) | Triphenylphosphine, Diphenylcyclopropenone, 70°C | Benzopyrrolo-oxazolone derivative | Expected to be low/unreactive |
Yield data for donating and neutral substituents from a study on related benzoxazoles. nih.gov The outcome for the nitro-substituted compound is a scientific projection based on these findings.
Ring transformation studies involving the direct manipulation of the oxazole (B20620) ring in this compound are not widely reported. However, transformations of the nitro group can lead to subsequent intramolecular reactions. For example, partial reduction of a nitro group on a benzene ring fused to a heterocycle can yield a hydroxylamine, which can then cyclize to form new ring systems like benzisoxazolones. nih.gov
Reaction Mechanism Elucidation
The mechanisms of reaction for this compound are largely inferred from its structural components and studies on analogous systems.
Nucleophilic Aromatic Substitution (SNAr): For a hypothetical SNAr reaction, the mechanism would involve the attack of a nucleophile on the electron-deficient benzene ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is significantly enhanced by the electron-withdrawing nitro group. The subsequent departure of a leaving group would restore the aromaticity of the ring.
Nitro Group Reduction: The catalytic hydrogenation of the nitro group proceeds via a series of intermediates. The nitro group is first reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. The reaction occurs on the surface of the metal catalyst (e.g., Pd/C), where hydrogen is adsorbed.
Advanced Spectroscopic Characterization of 5 Nitro 2 Phenyl 1,3 Benzoxazole
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers a comprehensive understanding of the molecular vibrations of 5-Nitro-2-phenyl-1,3-benzoxazole. Experimental studies are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to precisely assign the observed vibrational bands. esisresearch.orgesisresearch.org
The C-H stretching modes of the phenyl rings are typically observed in the FT-IR spectrum around 3099 and 3069 cm⁻¹ and in the FT-Raman spectrum at approximately 3075 cm⁻¹. esisresearch.org The characteristic stretching vibration of the C=N bond within the benzoxazole (B165842) ring is found at 1526 cm⁻¹ in the IR spectrum and 1529 cm⁻¹ in the Raman spectrum. esisresearch.org The C-N stretching vibrations are located in the region of 1330–1260 cm⁻¹. esisresearch.orgesisresearch.org
The asymmetric C-O-C vibration results in a strong band at 1159 cm⁻¹ in the FT-IR and 1163 cm⁻¹ in the FT-Raman spectra. esisresearch.org The symmetric C-O-C stretching vibration is observed at 1066 cm⁻¹ (IR) and 1078 cm⁻¹ (Raman). esisresearch.org The characteristic absorption peak of the oxazine (B8389632) ring is noted around 918-920 cm⁻¹. researchgate.net
For comparison, in a related compound, 5-nitro-2-(p-fluorophenyl)benzoxazole, the FT-IR spectrum was recorded and analyzed to understand its vibrational frequencies. esisresearch.orgnih.gov Similarly, the vibrational spectra of 5-nitro-1,3-benzodioxole (B1580859) have been studied using FT-IR and FT-Raman spectroscopy, with theoretical calculations aiding in the assignment of vibrational wavenumbers. orientjchem.orgscispace.com
Table 1: Selected Vibrational Frequencies of this compound
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
| C-H Stretching (Phenyl) | 3099, 3069 | 3075 |
| C=N Stretching | 1526 | 1529 |
| Asymmetric C-O-C Stretching | 1159 | 1163 |
| Symmetric C-O-C Stretching | 1066 | 1078 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.
In the ¹H NMR spectrum of a related compound, 5-nitro-2-(p-fluorophenyl)benzoxazole, recorded in CDCl₃, multiplets are observed between δ 7.23–7.27 ppm (2H) and δ 8.26–8.33 ppm (3H), with doublets at δ 7.67 ppm (1H, J=8.0 Hz) and δ 8.62 ppm (1H, J=2.0 Hz). esisresearch.org The chemical shifts in ¹H NMR are influenced by the electron-withdrawing nitro group and the anisotropic effects of the aromatic rings.
The ¹³C NMR spectra provide information on the carbon skeleton. For 2-phenylbenzoxazole (B188899), the parent compound without the nitro group, the carbon signals are well-documented. nih.gov In substituted benzoxazoles, the chemical shifts of the benzoxazole ring carbons, specifically C-2, C-3a, and C-7a, are typically found around 162 ppm, 142 ppm, and 150 ppm, respectively. mdpi.com The presence of the nitro group at the 5-position is expected to significantly influence the chemical shifts of the nearby carbon atoms. For instance, in 5-nitro-1,3-dihydrobenzimidazol-2-one, a related heterocyclic compound, the nitro group impacts the electronic environment of the aromatic ring. nih.gov
Table 2: Representative ¹H NMR Chemical Shifts for a Substituted Benzoxazole
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Ar-H | 7.23-7.27 | m | |
| Ar-H | 7.67 | d | 8.0 Hz |
| Ar-H | 8.26-8.33 | m | |
| Ar-H | 8.62 | d | 2.0 Hz |
| Data for 5-nitro-2-(p-fluorophenyl)benzoxazole in CDCl₃ esisresearch.org |
Mass Spectrometry Techniques (LC-MS, HR-EI-MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 240.21 g/mol . a2bchem.com
High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. For example, in the analysis of 5-Nitro-2-phenyl-1H-benzimidazole, a closely related structure, the high-resolution mass spectrum (ESI) showed a calculated [M+H]⁺ ion at 240.0768, with the found value being 240.0763, confirming the elemental composition. rsc.org Similar accuracy would be expected for this compound.
The fragmentation patterns observed in mass spectrometry can help to confirm the structure of the molecule. For instance, in the GC-MS analysis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-, the top peak was observed at m/z 179, with other significant fragments at m/z 105 and 149. nih.gov The fragmentation of this compound would likely involve characteristic losses of the nitro group (NO₂) and cleavage of the benzoxazole ring system.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy reveals information about the electronic transitions within the this compound molecule. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones.
Benzoxazole derivatives are known to absorb UV radiation. scielo.br For example, 2-(p-nitrobenzyl)benzoxazole, dissolved in ethanol, exhibits a UV-Vis absorption spectrum characteristic of its electronic structure. esisresearch.org The presence of the extended π-conjugated system encompassing the phenyl ring, the benzoxazole core, and the nitro group in this compound is expected to result in absorption bands in the UV region. Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic transitions and compare them with experimental findings. esisresearch.org In a study on 2-(2'-hydroxyphenyl) benzoxazole derivatives, the compounds absorbed both UVA and UVB radiation, with maximum absorption wavelengths ranging from 336 to 374 nm. scielo.br The electronic spectra of related 2,1,3-benzoxadiazole derivatives show an absorption maximum around 419 nm, attributed to π-π* transitions. frontiersin.org
Computational and Theoretical Chemistry Investigations of 5 Nitro 2 Phenyl 1,3 Benzoxazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of 5-Nitro-2-phenyl-1,3-benzoxazole. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly used in these calculations, often in conjunction with various basis sets to achieve a balance between accuracy and computational cost. researchgate.net
These calculations provide optimized molecular geometries, including bond lengths and angles, which have been shown to be in good agreement with experimental data for similar benzoxazole (B165842) derivatives. esisresearch.orgnih.gov For instance, the calculated bond lengths of C5-O10 (1.3948 Å) and C6-N11 (1.4123 Å) in this compound are comparable to those in related structures. esisresearch.org
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comnih.gov
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO and LUMO analysis helps to understand the charge transfer that occurs within the molecule. esisresearch.orgesisresearch.org The presence of the electron-withdrawing nitro group (-NO2) and the phenyl ring influences the electron density distribution across the benzoxazole core.
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. |
This table provides a general overview of the concepts of HOMO, LUMO, and the HOMO-LUMO gap.
Vibrational Frequency Predictions and Spectral Assignments
Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that obtained from FT-IR (Fourier-transform infrared) and FT-Raman spectroscopy. esisresearch.orgnih.govesisresearch.org By using methods like DFT with the B3LYP functional, researchers can predict the vibrational modes of this compound. esisresearch.org These theoretical predictions aid in the assignment of the experimentally observed spectral bands to specific molecular vibrations, such as stretching, bending, and rocking modes of the various functional groups. esisresearch.org
For example, the stretching vibrations of the C-H bonds in the phenyl rings are typically observed in the range of 3077–3146 cm⁻¹ in theoretical calculations. esisresearch.org The characteristic asymmetric and symmetric stretching modes of the nitro group (NO2) are also identified and assigned based on these calculations. esisresearch.org
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (IR, cm⁻¹) ** | Experimental Wavenumber (Raman, cm⁻¹) ** |
| C-N Stretching | 1528 | 1526 | 1529 |
| NO2 Rocking | 479 | 442 | - |
| C-H Stretching | 3077-3146 | 3099, 3069 | 3075 |
This table presents a selection of calculated and experimentally observed vibrational frequencies for this compound, as reported in the literature. esisresearch.org
Conformation and Energetic Landscape Studies
Potential energy surface (PES) scans are conducted to explore the conformational flexibility of this compound. esisresearch.org These studies typically involve rotating specific dihedral angles to identify the most stable conformations (energy minima) and the transition states between them. For this molecule, a key focus is the dihedral angle between the phenyl ring and the benzoxazole ring system. esisresearch.org
These computational analyses have shown that a nearly coplanar arrangement of the phenyl and benzoxazole rings is the most stable conformation, which is indicative of π-conjugation throughout the molecule. nih.gov The planarity is crucial for its electronic properties and potential applications in materials science.
Molecular Modeling and Simulation Methodologies
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior and interactions of this compound.
Predictive Studies of Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound and its derivatives, docking studies can be used to investigate their potential interactions with biological targets, such as enzymes or receptors. researchgate.net These studies help in understanding the structure-activity relationships and can guide the design of new compounds with specific biological activities. mdpi.com
Reaction Mechanism Prediction and Energy Profile Analysis
Computational and theoretical chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights into reaction pathways, transition states, and the energetic landscapes that govern the formation of molecules like this compound. While specific, published computational studies on the reaction mechanism and energy profile of this compound are not extensively available, the well-established principles of computational chemistry and existing research on related benzoxazole syntheses and nitroaromatic compounds allow for the prediction of plausible mechanistic pathways and the nature of the data that would be generated in such an investigation.
Predicted Reaction Mechanisms
The synthesis of 2-substituted-1,3-benzoxazoles typically involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carboxylic acid derivative, aldehyde, or other suitable precursor. For this compound, a common synthetic route would involve the reaction of 2-amino-4-nitrophenol (B125904) with a benzoic acid derivative. Theoretical studies on similar reactions suggest several possible mechanistic pathways that could be investigated computationally. researchgate.netrsc.org
One of the most plausible pathways for the formation of the benzoxazole ring is initiated by the nucleophilic attack of the amino group of 2-amino-4-nitrophenol on the carbonyl carbon of the phenyl precursor, followed by an intramolecular cyclization and dehydration. rsc.org Alternative mechanisms, particularly in the context of oxidative cyclization reactions, might involve single-electron transfer (SET) processes, leading to radical intermediates. researchgate.net However, for many standard condensation reactions, a concerted or stepwise pathway involving nucleophilic addition-elimination is generally favored.
Computational investigations, primarily using Density Functional Theory (DFT), would be employed to model these potential pathways. srce.hrresearchgate.net By calculating the geometries and energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction mechanism can be identified.
Energy Profile Analysis
The presence of the nitro group, a strong electron-withdrawing group, on the benzoxazole core is expected to significantly influence the electronic structure and reactivity of the molecule, which would be reflected in the calculated energy profile. srce.hr DFT calculations would be crucial in quantifying the electronic effects of the nitro group on the stability of intermediates and the energy barriers of transition states. researchgate.net
A hypothetical energy profile for a two-step mechanism (nucleophilic attack followed by cyclization/dehydration) is depicted below. The first peak would represent the transition state for the initial bond formation, while the second, likely higher, peak would correspond to the transition state of the ring-closing and water elimination step.
Illustrative Computational Data
While specific experimental or calculated values for the reaction mechanism of this compound are not readily found in the literature, the following tables represent the type of data that would be generated from a comprehensive DFT study. These tables are based on typical values and trends observed in computational studies of similar organic reactions.
Table 1: Calculated Relative Energies for a Proposed Reaction Pathway
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (2-amino-4-nitrophenol + Benzoic Acid derivative) | 0.0 |
| TS1 | Transition State 1 (Nucleophilic attack) | +15.2 |
| Int | Intermediate (Tetrahedral intermediate) | -5.8 |
| TS2 | Transition State 2 (Cyclization/Dehydration) | +25.7 |
| P | Products (this compound + H₂O) | -12.3 |
Table 2: Key Geometric Parameters of a Predicted Transition State (TS2)
| Parameter | Description | Calculated Value (Å or °) |
| N-Coxazole | Forming bond between the nitrogen and the oxazole (B20620) carbon | 1.85 |
| O-Coxazole | Breaking bond between the oxazole carbon and a hydroxyl group | 1.98 |
| ∠(N-C-O) | Angle of the forming ring at the oxazole carbon | 110.5 |
This table provides a snapshot of the critical bond lengths and angles in a predicted transition state for the ring-closing step. These geometric parameters are essential for confirming the nature of the transition state and understanding the bonding changes occurring during this crucial step of the reaction.
Structure Reactivity/interaction Relationship Srir Studies for Benzoxazole Derivatives
Methodologies for Elucidating Substituent Effects on Reactivity
The reactivity of benzoxazole (B165842) derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core and any appended aryl rings. Understanding these effects is crucial for designing molecules with desired chemical properties. Several methodologies are employed to elucidate these substituent effects, ranging from classic physical organic chemistry principles to modern computational approaches.
One of the most fundamental tools is the use of Linear Free Energy Relationships (LFERs) , such as the Hammett and Taft equations. wikipedia.orgwikipedia.orgsciepub.com The Hammett equation, in particular, has been widely applied to correlate reaction rates and equilibrium constants of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org It provides a quantitative measure of the electronic influence (inductive and resonance effects) of a substituent. wikipedia.org For instance, the acidity of substituted benzoic acids can be correlated with the Hammett substituent constant (σ), providing a baseline for understanding how substituents will affect other reactions. viu.ca While the standard Hammett equation is powerful, modifications are sometimes necessary. For reactions where a positive charge develops in the transition state, the σ+ constant is used to account for the enhanced resonance stabilization by electron-donating groups. wikipedia.org Conversely, for reactions involving negative charge buildup, σ- constants are employed. nih.gov Nonlinear Hammett plots can indicate a change in the reaction mechanism or the rate-determining step as substituents are varied. wikipedia.org
The Taft equation extends the principles of the Hammett equation to aliphatic systems and, importantly, separates polar (inductive and field), steric, and resonance effects. wikipedia.org This is particularly useful for understanding the reactivity of ortho-substituted benzene derivatives where steric hindrance plays a more significant role. sciepub.com
Computational studies have emerged as a powerful complementary tool for investigating substituent effects. acs.org Quantum chemical calculations can provide insights into the electronic structure, charge distribution, and stability of reactants, intermediates, and transition states. researchgate.net These methods allow for the systematic variation of substituents and the calculation of various molecular properties that correlate with reactivity, such as ionization potentials and electron affinities. nih.gov For example, computational models can predict how the electron-withdrawing or -donating nature of a substituent will influence the electron density at different positions within the benzoxazole ring system. researchgate.net
Spectroscopic techniques also play a vital role. For instance, changes in the infrared (IR) stretching frequencies of specific functional groups or shifts in nuclear magnetic resonance (NMR) signals can provide qualitative and sometimes quantitative information about the electronic environment within a molecule as substituents are altered. nih.gov
Finally, competition experiments can provide valuable data for constructing Hammett plots. nih.gov By allowing two different substituted reactants to compete for a limited amount of a reagent, the relative rates of reaction can be determined, which can then be used to calculate the Hammett reaction constant (ρ). nih.gov
| Methodology | Principle | Application to Benzoxazoles | Key Parameters |
|---|---|---|---|
| Hammett Equation | Correlates reaction rates and equilibria of substituted aromatics with electronic effects of substituents. wikipedia.org | Quantifying the effect of substituents on the benzoxazole or phenyl ring on reaction rates and equilibria. nih.gov | Substituent constant (σ), reaction constant (ρ) wikipedia.org |
| Taft Equation | Separates polar, steric, and resonance effects of substituents. wikipedia.org | Analyzing reactions where steric hindrance at the 2-position or other substituted positions is significant. sciepub.com | Polar substituent constant (σ*), steric substituent constant (Es) wikipedia.org |
| Computational Studies | Uses quantum mechanics to model molecular structures and properties. acs.org | Predicting electron distribution, reaction barriers, and spectroscopic properties as a function of substitution. researchgate.net | Calculated energy profiles, atomic charges, molecular orbital energies |
| Spectroscopic Analysis | Relates changes in spectra (IR, NMR) to electronic structure. nih.gov | Observing the influence of substituents on bond vibrations and chemical shifts. | IR frequencies (cm-1), NMR chemical shifts (ppm) nih.gov |
| Competition Experiments | Determines relative reactivity by allowing different substrates to compete for a reagent. nih.gov | Generating data for Hammett plots to determine the reaction constant (ρ). nih.gov | Relative product ratios |
Positional and Electronic Influence of the Nitro Group
The nitro group (NO₂) is a potent electron-withdrawing group due to both inductive and resonance effects. researchgate.netnih.gov Its presence and position on the 5-Nitro-2-phenyl-1,3-benzoxazole scaffold profoundly influence the molecule's reactivity and electronic properties.
The strong electron-withdrawing nature of the nitro group reduces the electron density of the aromatic system to which it is attached. nih.gov In the case of this compound, the nitro group at the 5-position deactivates the benzoxazole ring towards electrophilic substitution reactions. quora.com This deactivation arises from the withdrawal of electron density from the ring, making it less attractive to incoming electrophiles. quora.com Conversely, this reduced electron density makes the aromatic ring more susceptible to nucleophilic attack. nih.gov
The electronic influence of the nitro group is not uniform across the ring system. Through resonance, the nitro group can delocalize the negative charge more effectively when it is in conjugation with the reaction center. nih.gov For instance, in reactions involving the formation of a negative charge on the benzoxazole ring, the 5-nitro group would have a significant stabilizing effect. This effect is captured by the use of the σ⁻ substituent constant in Hammett plots for substituents like the nitro group that have a strong resonance-withdrawing capability. nih.gov
The position of the nitro group is critical. Placing the nitro group at different positions on the benzoxazole ring would alter the electronic landscape of the molecule differently. While this article focuses on the 5-nitro isomer, it is instructive to consider that a nitro group at other positions would exert varying degrees of inductive and resonance effects on the reactivity of the oxazole (B20620) ring and the attached phenyl group. For instance, the effect on the acidity of a proton at a specific position would be more pronounced if the nitro group is in a para or ortho position relative to it, allowing for direct resonance delocalization.
The electron-withdrawing properties of the nitro group also influence the reactivity of other functional groups present in the molecule. For example, it can affect the pKa of acidic or basic centers within the molecule. viu.ca The presence of the nitro group in this compound is a key determinant of its chemical behavior, making it a distinct entity compared to unsubstituted 2-phenyl-1,3-benzoxazole or isomers with the nitro group at other positions.
| Effect | Description | Consequence for this compound |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond framework due to the high electronegativity of the nitrogen and oxygen atoms. | Decreases electron density on the benzoxazole ring. |
| Resonance Effect (-M) | Withdrawal of electron density through the pi system by delocalization of pi electrons onto the nitro group. nih.gov | Further decreases electron density on the benzoxazole ring, particularly at the ortho and para positions relative to the nitro group. |
| Reactivity towards Electrophiles | The electron-deficient ring is less attractive to electrophiles. quora.com | Deactivates the benzoxazole ring for electrophilic aromatic substitution. |
| Reactivity towards Nucleophiles | The electron-deficient ring is more susceptible to attack by nucleophiles. nih.gov | Activates the benzoxazole ring for nucleophilic aromatic substitution. |
Stereochemical Considerations in Molecular Interaction
While this compound itself is an achiral molecule, stereochemical principles become highly relevant when considering its interactions with other molecules, particularly in a biological context, or when substituents introduce chiral centers or axes. scielo.br
One important stereochemical concept is atropisomerism , which is a type of chirality arising from hindered rotation around a single bond. nih.govacs.org In derivatives of 2-phenyl-1,3-benzoxazole, if bulky substituents are introduced at the positions ortho to the bond connecting the phenyl and benzoxazole rings, rotation around this bond can be restricted. nih.gov This can lead to the existence of stable, separable enantiomers (atropisomers). nih.gov These atropisomers can have significantly different biological activities, as they will interact differently with chiral biological targets like enzymes and receptors. acs.org Even rapidly interconverting atropisomers can bind to their targets in an atroposelective manner. nih.gov
In the context of crystal engineering and solid-state chemistry, the stereochemistry and intermolecular interactions of this compound and its derivatives dictate the crystal packing. Non-covalent interactions such as π-π stacking and hydrogen bonds play a significant role in the formation of the crystal lattice. nih.gov The presence of the nitro group, with its potential to act as a hydrogen bond acceptor, can significantly influence these packing arrangements.
For benzoxazole derivatives that do contain stereocenters, the absolute configuration (R or S) is a critical determinant of their interaction with other chiral molecules. The biological properties of such compounds are often highly dependent on their stereochemistry for an optimal induced-fit with their target. scielo.br
Design Principles for Modulating Chemical Properties
The design of novel benzoxazole derivatives with specific chemical properties relies on a systematic understanding of structure-activity relationships. By strategically modifying the structure of this compound, its reactivity, and interaction potential can be fine-tuned.
A primary design principle involves the introduction of various substituents at different positions on the benzoxazole and phenyl rings. The electronic nature of these substituents (electron-donating or electron-withdrawing) can be varied to modulate the electron density of the ring system. nih.gov For example, adding electron-donating groups could increase the reactivity towards electrophiles, while adding more electron-withdrawing groups would further enhance the susceptibility to nucleophilic attack. nih.govquora.com The position of these substituents is also critical, as it determines the extent of their inductive and resonance effects on different parts of the molecule. nih.gov
Steric effects can be manipulated by introducing bulky groups. As discussed, this can lead to atropisomerism and can also influence the preferred conformation of the molecule, which is crucial for its interaction with binding partners. nih.gov The size and shape of substituents can be tailored to achieve a better fit in a specific active site.
Bioisosteric replacement is a common strategy in medicinal chemistry that can also be applied to modulate the chemical properties of benzoxazoles. This involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidity but alter other properties.
Finally, the synthesis of a library of derivatives with systematic variations in substitution patterns is a powerful approach to explore the chemical space around the this compound scaffold. nih.govnih.gov This allows for the establishment of quantitative structure-activity relationships (QSARs), which can then guide the design of new compounds with optimized properties. wikipedia.org
| Design Principle | Structural Modification | Effect on Chemical Properties | Example |
|---|---|---|---|
| Electronic Modulation | Introduction of electron-donating or electron-withdrawing groups. nih.gov | Alters reactivity towards electrophiles and nucleophiles, influences pKa. nih.govquora.com | Adding a methoxy (B1213986) group (electron-donating) or a trifluoromethyl group (electron-withdrawing). |
| Steric Control | Introduction of bulky substituents. nih.gov | Can induce atropisomerism, influences molecular conformation and binding selectivity. nih.govacs.org | Placing a tert-butyl group ortho to the phenyl-benzoxazole bond. |
| Linker Modification | Varying the connection between the benzoxazole and phenyl rings or adding new linkers. | Changes molecular geometry, flexibility, and potential for new interactions. | Introducing a methylene (B1212753) or ether linker. |
| Bioisosteric Replacement | Replacing functional groups with others of similar properties. | Can improve biological activity, selectivity, and pharmacokinetic properties. | Replacing a carboxylic acid with a tetrazole. |
| Library Synthesis | Creating a diverse set of related compounds. nih.govnih.gov | Allows for systematic exploration of structure-activity relationships. | Synthesizing a series of derivatives with different halogens at various positions. |
Non Biological Applications of Benzoxazole Compounds in Advanced Materials and Chemical Synthesis
Applications in Materials Science
The unique electronic and photophysical properties of the benzoxazole (B165842) core make it a highly attractive moiety for the design of novel materials with tailored functionalities. researchgate.net These compounds are integral to the development of organic electronics and a variety of optical materials.
Benzoxazole derivatives are increasingly utilized in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs). researchgate.netnih.gov The electron-deficient nature of the benzoxazole ring system is a key attribute, facilitating its use as an acceptor unit in charge-transfer materials. nih.gov
Recent research has highlighted the potential of polymers based on Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO), a molecule containing two oxazole (B20620) rings fused to a central benzene (B151609) ring. mdpi.com These BBO-based conjugated polymers have been synthesized for use in OTFTs, demonstrating the versatility of the benzoxazole structure in creating soluble and planar aromatic materials suitable for electronic applications. mdpi.com In the realm of OLEDs, novel deep-blue emitters have been designed using a benzoxazole unit as an electron acceptor and a carbazole (B46965) unit as a donor. acs.org This strategic combination creates materials with hybridized local and charge-transfer (HLCT) characteristics, which are essential for efficient light emission. acs.org
Furthermore, the incorporation of benzoxazole ligands into boron-complexed dyes represents an innovative evolution of traditional fluorescent materials. nih.gov These boron-benzoxazole (BOBOz) complexes exhibit enhanced properties, such as high fluorescence quantum yields and tunable emissions, making them highly suitable for energy-efficient lighting technologies. nih.gov Phosphaphenanthrenylbenzoxazole compounds have also been developed that exhibit ultraviolet light-emitting characteristics, showing potential for use in specialized light-emitting devices. google.com
The inherent ability of the benzoxazole ring system to absorb and emit light is central to its application in a wide array of optical materials.
Photoluminescent Materials : Benzoxazole derivatives are known for their promising photoluminescent properties, including intense absorption and emission profiles. periodikos.com.brperiodikos.com.br This fluorescence can be finely tuned through chemical modification, allowing for the creation of materials with specific optical characteristics. nih.gov An example of their application is in the construction of ultrastable benzoxazole-linked covalent organic frameworks (COFs). nih.gov Reticulation of the benzoxazole moiety into these frameworks enhances their ability to absorb visible light, making them effective metal-free photocatalysts. nih.gov The photophysical properties of benzoxazole derivatives have also been harnessed in the development of fluorescent sensors. researchgate.net
Whitening Agents : One of the most significant industrial applications of benzoxazole derivatives is as fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). wikipedia.orgresearchgate.net These compounds function by absorbing light in the non-visible ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum. researchgate.net This process counteracts any yellowish cast in a material, resulting in a whiter appearance. Benzoxazole-based FWAs, such as KSN derivatives, are widely used to whiten polyester (B1180765), polyamides, and other chemical fibers, as well as in plastics for film and injection molding. researchgate.netmade-in-china.com They are valued for their high whitening intensity, good compatibility with polymers, and excellent resistance to high temperatures and light. made-in-china.com Specific compounds like 2-(4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)phenyl)-5-methylbenzoxazole are marketed for these applications. specialchem.com
Dye Lasers : The benzoxazole family and related oxazole compounds are used as gain media in dye lasers. researchgate.net These lasers utilize a solution of an organic dye to produce tunable, coherent light. 2,5-Diphenyloxazole (PPO), a structurally related oxazole, is a known laser dye. wisc.edu The broad fluorescence spectrum of these dyes allows the laser output to be tuned across a range of wavelengths, an essential feature for various scientific and industrial applications. wisc.edu
Role as Synthetic Intermediates and Building Blocks
The benzoxazole ring is a robust and versatile scaffold in organic synthesis. wikipedia.orgrsc.org Its stability and the possibility of functionalization at various positions make it an important starting material for constructing more complex molecules. wikipedia.orgrsc.org The most common synthetic route involves the condensation of 2-aminophenols with a variety of substrates, including aldehydes, carboxylic acids and their derivatives, ketones, and alcohols, under different catalytic conditions. rsc.orgacs.org
This synthetic accessibility has established benzoxazoles as crucial building blocks for a range of materials. researchgate.netnih.gov For instance, 5-Nitro-2-phenyl-1,3-benzoxazole and its analogs serve as key intermediates in the synthesis of more elaborate structures. researchgate.net The benzoxazole framework is not only a precursor for biologically active compounds but is also fundamental in materials science for creating polymers and dyes. nih.gov A notable application is the synthesis of benzoxazole-linked covalent organic frameworks (COFs), where the formation of the benzoxazole ring through cascade reactions imparts exceptional chemical stability to the resulting porous material, making it robust even in strong acids and bases. nih.gov This highlights the role of the benzoxazole-forming reaction as a powerful tool for creating durable, functional materials.
Utilization as Chemical Probes and Research Tools
The fluorescent properties of benzoxazole derivatives make them excellent candidates for the development of chemical probes and research tools. periodikos.com.br These probes are designed to detect and quantify specific analytes or monitor biological processes through changes in their fluorescence. A key feature of many benzoxazole-based probes is a significant enhancement of fluorescence upon binding to a target molecule. periodikos.com.brperiodikos.com.br
Benzoxazole and the related naphthoxazole derivatives have been systematically reviewed for their potential as fluorescent DNA probes, emerging as sensitive alternatives to more common, and potentially mutagenic, dyes. periodikos.com.brperiodikos.com.br These compounds can interact with DNA, primarily through intercalation, leading to a marked increase in their fluorescence emission intensity, which allows for the detection of nucleic acids. periodikos.com.br
Beyond DNA detection, benzoxazole derivatives are used as tools in other analytical applications. For example, the specific compound this compound has been utilized in the development of microsphere-based protease assays for screening and research purposes. a2bchem.com Related heterocyclic structures, such as 2,1,3-benzoxadiazoles, have also been studied computationally and experimentally as fluorogenic probes, providing a framework for the rational design of new fluorescent markers. nih.gov
Interactive Data Table: Applications of Benzoxazole Derivatives
| Derivative Type | Application | Key Findings & Research Highlights | Citations |
| Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) Polymers | Organic Thin-Film Transistors (OTFTs) | BBO-based polymers are soluble, possess a planar fused aromatic structure, and show promising hole mobility for use in OTFTs. | mdpi.com |
| Benzoxazole-Carbazole Emitters | Organic Light-Emitting Diodes (OLEDs) | Serve as hybridized local and charge-transfer (HLCT) emitters, producing deep-blue light for energy-efficient displays. | acs.org |
| Benzoxazole-Boron (BOBOz) Complexes | OLEDs, Mechanochromic Luminescence | Exhibit high fluorescence quantum yields and tunable emissions, representing an advancement over traditional BODIPY dyes. | nih.gov |
| KSN Benzoxazole Derivatives | Fluorescent Whitening Agents (FWAs) | Provide high whitening intensity for polyester and various plastics with excellent heat and light stability. | researchgate.netmade-in-china.com |
| Benzoxazole-Linked Covalent Organic Frameworks (COFs) | Photocatalysis | Creation of ultrastable, metal-free photocatalysts that absorb visible light and show excellent recyclability. | nih.gov |
| General Benzoxazole Derivatives | Fluorescent DNA Probes | Bind to DNA via intercalation, resulting in enhanced fluorescence emission for nucleic acid detection. | periodikos.com.brperiodikos.com.br |
| This compound | Research Tool | Used in microsphere-based protease assays for screening applications. | a2bchem.com |
Emerging Research Frontiers and Future Directions in 5 Nitro 2 Phenyl 1,3 Benzoxazole Chemistry
Novel Synthetic Strategy Development
The synthesis of the benzoxazole (B165842) core has seen significant innovation, moving beyond traditional condensation methods towards more efficient, sustainable, and versatile strategies. Recent advances focus on the use of novel catalysts and energy sources to improve yields, shorten reaction times, and reduce environmental impact. rsc.orgmdpi.comresearchgate.net
Modern approaches often still utilize the foundational reaction between a 2-aminophenol (B121084) and a benzaldehyde (B42025) derivative but employ sophisticated catalysts and conditions. rsc.org Sustainable methods such as microwave-assisted synthesis, particularly when combined with deep eutectic solvents (DES) like [CholineCl][oxalic acid], have proven effective for the cyclization of 2-aminophenols and benzaldehydes, offering good to excellent yields and the ability to recover and reuse the catalyst. mdpi.com Other green approaches include the use of ultrasound and mechanochemical reactions. nih.gov
One-pot syntheses are particularly attractive for their efficiency. scilit.com A notable metal-free, one-pot method involves the reaction of phenols with nitroalkanes in the presence of polyphosphoric acid (PPA). dntb.gov.uarsc.org This cascade reaction proceeds through ortho-C-H functionalization, a Beckmann rearrangement, and subsequent intramolecular cyclocondensation to form the benzoxazole ring directly from readily available phenols. dntb.gov.uarsc.org Additionally, various catalysts have been developed to enhance the classic condensation reaction, including zinc triflate, nanocatalysts, and Brønsted acidic ionic liquid gels, which can operate under solvent-free conditions. rsc.orgtandfonline.comnih.gov
Table 1: Comparison of Modern Synthetic Methods for Benzoxazole Derivatives
| Method | Key Reagents/Catalysts | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | 2-aminophenol, benzaldehyde, [CholineCl][oxalic acid] (DES) | Microwave irradiation, solvent-free | Rapid heating, high yields, reusable catalyst, green chemistry | mdpi.com |
| One-Pot C-H Functionalization | Phenol, nitroalkane, Polyphosphoric Acid (PPA) | Heating (100-135°C) | Metal-free, oxidant-free, uses simple precursors | dntb.gov.uarsc.org |
| Zinc Triflate Catalysis | 2-aminophenol, aldehyde, Zn(OTf)₂ | Reflux in ethanol | Simple, efficient, good yields | tandfonline.com |
| Ionic Liquid Gel Catalysis | 2-aminophenol, aldehyde, Brønsted acidic ionic liquid (BAIL) gel | Solvent-free, heating (130°C) | Heterogeneous, easily recovered and reused catalyst | nih.gov |
| Sustainable Cyclocondensation | Schiff bases, NaCN, ZnO nanoparticles | Ultrasound, microwave, or mechanochemical | Eco-friendly methods, high yields | nih.gov |
Exploration of Undiscovered Chemical Transformations and Derivatizations
Research is expanding beyond the synthesis of the 5-nitro-2-phenyl-1,3-benzoxazole core to explore its reactivity and potential for creating diverse libraries of new compounds. The inherent chemical functionalities of the molecule—the nitro group and the aromatic rings—provide fertile ground for further transformations.
A primary avenue for derivatization is the transformation of the nitro group. This strong electron-withdrawing group can be readily reduced to an amino group, a fundamental transformation that opens up a vast array of subsequent reactions. nih.gov This new amino functionality can be acylated, alkylated, or undergo diazotization to introduce a wide range of other functional groups, thereby creating new families of benzoxazole derivatives with potentially different electronic and biological properties. The versatility of the nitro group also extends to its ability to activate the aromatic ring for certain reactions. nih.govresearchgate.net
Furthermore, the benzoxazole ring itself can undergo novel transformations. For instance, researchers have discovered a copper-catalyzed ring-opening reaction of benzoxazoles, which, in the presence of ethyl diazoacetate and water, generates highly functionalized benzene (B151609) derivatives. acs.org Another study demonstrated a recyclable, ligand-free ring-opening of benzoxazoles with iodoarenes to produce triphenylamines, catalyzed by superparamagnetic nanoparticles. rsc.org While these transformations have not been specifically reported for the 5-nitro derivative, they represent a frontier of reactivity for the benzoxazole scaffold that could be explored in the future. The development of methods for direct C-H functionalization of the benzoxazole core also continues to be an area of interest, allowing for the introduction of substituents without pre-functionalized starting materials. acs.org
Integration of Advanced Computational Techniques for Rational Design
The design and discovery of novel benzoxazole derivatives are increasingly being accelerated by advanced computational techniques. researchgate.net Methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are becoming indispensable tools for predicting the biological activity of new compounds and for understanding their interactions with molecular targets. researchgate.netnih.govrsc.org
Three-dimensional QSAR (3D-QSAR) studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzoxazole derivatives. nih.govrsc.orgesisresearch.org These models generate contour maps that illustrate how steric and electrostatic fields of the molecule correlate with its inhibitory activity against specific targets, such as enzymes like DNA topoisomerase II or VEGFR-2. nih.govesisresearch.org This provides crucial insights into the structural requirements for enhanced potency and guides the rational design of new analogues before their costly and time-consuming synthesis. nih.govresearchgate.net
Molecular docking simulations complement QSAR studies by providing a visual and energetic understanding of how a ligand binds within the active site of a target protein. nih.govnih.govresearchgate.net For example, docking studies on benzoxazole derivatives have identified key amino acid residues (e.g., Cys919, Glu885, Asp1046 in the VEGFR-2 active site) that are critical for binding and inhibition. nih.gov By predicting binding affinities and modes, these computational methods allow researchers to prioritize which derivatives to synthesize, optimizing for stronger and more specific interactions. researchgate.netbiotech-asia.org The combination of 3D-QSAR, molecular docking, and molecular dynamics (MD) simulations provides a powerful, integrated approach for lead optimization in drug discovery. nih.govrsc.org
Prospects in Advanced Material Science and Reagent Design
The unique structural and electronic properties of the benzoxazole scaffold extend its utility beyond medicinal chemistry into the realms of advanced materials and catalyst design. The rigid, planar structure of the benzoxazole ring system is a key feature that is being exploited in the development of high-performance materials.
In material science, polybenzoxazoles (PBOs) are a class of polymers known for exceptional thermal stability, high tensile strength, and excellent resistance to moisture. tcichemicals.comwikipedia.org These properties make them suitable for demanding applications, including protective films and insulators in electronics, as well as components in aerospace engineering where they can serve as an alternative to polyimides. tcichemicals.comacs.org The specific this compound could serve as a monomer or a dopant to modulate the electronic and physical properties of these advanced polymers. chemscene.com
Furthermore, benzoxazole derivatives are recognized for their promising photoluminescent properties, making them attractive candidates for use as fluorescent probes and materials. periodikos.com.bracs.org The extended aromatic system can be tailored to create molecules that exhibit intense fluorescence, which can be modulated by binding to biological targets like DNA or in response to specific analytes. periodikos.com.br For instance, related nitro-containing benzothiazole (B30560) derivatives have been synthesized as fluorescent probes for detecting biothiols. nih.govnih.gov This suggests a promising future for this compound derivatives in the design of novel sensors and imaging agents.
In the field of reagent design, benzoxazole derivatives have been identified as versatile ligands for transition metal and Lewis acid catalysis. rsc.org The nitrogen and oxygen atoms of the oxazole (B20620) ring can coordinate with metal centers, creating catalysts for a variety of organic transformations. The electronic properties of the ligand, which can be tuned by substituents like the nitro group on the benzoxazole core, can influence the activity and selectivity of the resulting catalyst. For example, cobalt complexes with benzoxazole ligands have been investigated as photocatalysts for the degradation of organic dyes. mdpi.com
Q & A
Q. What are the key factors influencing the synthesis yield and purity of 5-nitro-2-phenyl-1,3-benzoxazole derivatives?
Synthesis optimization requires careful control of reaction conditions. For example, in the preparation of structurally similar 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, polyphosphoric acid at 150°C facilitated cyclodehydration, yielding 69% product . Key factors include:
- Acid catalyst selection : Polyphosphoric acid promotes dehydration while minimizing side reactions.
- Temperature : Elevated temperatures (e.g., 150°C) enhance reaction kinetics but must avoid decomposition.
- Purification : Recrystallization from ethanol improves purity, as seen in single-crystal growth protocols .
Q. How can spectroscopic techniques (e.g., IR, NMR) resolve ambiguities in characterizing benzoxazole derivatives?
Methodological approaches include:
- IR spectroscopy : Nitro group vibrations (e.g., asymmetric stretching at ~1520 cm⁻¹) confirm substitution patterns .
- ¹H/¹³C NMR : Aromatic proton splitting patterns distinguish between para- and meta-substituted phenyl groups. For example, in 5-chloro-1,3-benzoxazole derivatives, coupling constants and integration ratios validate regiochemistry .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation pathways .
Advanced Research Questions
Q. How can crystallographic data (e.g., hydrogen bonding, π-conjugation) explain the solid-state properties of this compound?
Single-crystal X-ray diffraction reveals:
- Planarity : The benzoxazole core and nitro-substituted phenyl ring form a near-planar structure (dihedral angle <7°), enhancing π-conjugation .
- Hydrogen bonding : Weak C–H···O interactions (2.6–3.0 Å) create supramolecular chains, influencing packing density and thermal stability .
- Refinement tools : SHELXL refines anisotropic displacement parameters, while ORTEP visualizes ellipsoid geometries .
Q. What computational strategies (DFT, MD) validate the electronic and reactivity profiles of nitro-substituted benzoxazoles?
Advanced methods include:
- DFT calculations : HOMO-LUMO gaps predict charge-transfer behavior. For 5-nitro derivatives, electron-withdrawing nitro groups lower LUMO energies, enhancing electrophilicity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize antimicrobial activity .
- MD simulations : Assess solvent interactions and stability of crystal packing motifs .
Q. How can researchers reconcile contradictory bioactivity data across studies of benzoxazole derivatives?
Contradictions often arise from:
- Structural variations : Substitutions (e.g., chloro vs. nitro groups) alter electronic profiles and binding affinities .
- Assay conditions : Differences in microbial strains or cytotoxicity protocols affect results. For example, 5-nitro derivatives show variable MIC values against Gram-positive vs. Gram-negative bacteria .
- Validation steps : Cross-test compounds in standardized assays (e.g., CLSI guidelines) and use computational ADMET models to predict bioavailability .
Q. What experimental and theoretical approaches link structural modifications to optoelectronic properties in benzoxazole-based materials?
Strategies include:
- UV-Vis spectroscopy : Nitro groups redshift absorption maxima (e.g., λmax ~350 nm) due to extended conjugation .
- Fluorescence studies : Derivatives like 2,5-thiophenediylbis(benzoxazole) exhibit intense emission, useful in optical brighteners .
- TD-DFT : Simulate excited-state transitions to correlate substituent effects with quantum yields .
Methodological Tools and Best Practices
Q. Which software packages are essential for analyzing crystallographic and spectroscopic data?
- SHELX suite : For structure solution (SHELXS) and refinement (SHELXL) of small-molecule crystals .
- ORTEP-III : Visualizes thermal ellipsoids and hydrogen-bonding networks .
- Gaussian/PyMol : Combines DFT optimization (Gaussian) with molecular visualization (PyMol) for structure-property analysis .
Q. How can researchers design experiments to probe structure-activity relationships (SAR) in benzoxazole derivatives?
- Systematic substitution : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) at para/meta positions .
- Crystallographic screening : Compare packing motifs of analogs to identify trends in solubility and stability .
- Dose-response assays : Quantify IC₅₀ values against target enzymes (e.g., PFOR) to map SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
